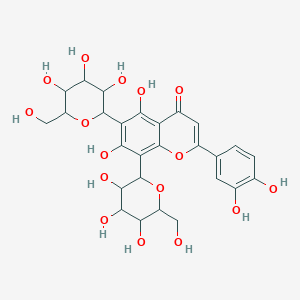
6-Vinyl Chenodeoxycholic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinyl Chenodeoxycholic Acid, chemically known as (3α,5β,7α)-6-Ethylidene-3,7-dihydroxycholan-24-oic Acid, is a derivative of Chenodeoxycholic Acid. This compound is characterized by the presence of a vinyl group at the 6th position of the steroid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl Chenodeoxycholic Acid typically involves the modification of Chenodeoxycholic AcidDetailed synthetic routes often involve multi-step processes, including protection and deprotection steps to ensure the selective introduction of the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often requiring stringent quality control measures. Companies like Clearsynth and SynZeal provide high-quality this compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Vinyl Chenodeoxycholic Acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can yield ethyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-Vinyl Chenodeoxycholic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: Utilized in the development of pharmaceuticals and as a quality control standard in drug manufacturing
Wirkmechanismus
The mechanism of action of 6-Vinyl Chenodeoxycholic Acid involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions can influence cholesterol metabolism, bile acid synthesis, and glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Chenodeoxycholic Acid: The parent compound, known for its role in bile acid metabolism.
Ursodeoxycholic Acid: A stereoisomer of Chenodeoxycholic Acid with therapeutic applications in liver diseases.
Lithocholic Acid: A secondary bile acid derived from Chenodeoxycholic Acid.
Uniqueness: 6-Vinyl Chenodeoxycholic Acid is unique due to the presence of the vinyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C26H42O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
4-[(6Z)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5- |
InChI-Schlüssel |
NJXXWLPIJNFPHG-ZWSORDCHSA-N |
Isomerische SMILES |
C/C=C\1/C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Kanonische SMILES |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)







![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
